BMS-986169 has shown promising results in preclinical studies for treating treatment-resistant depression []. - It exhibits high binding affinity for the GluN2B subunit allosteric modulatory site (Ki = 4.03–6.3 nM) and selectively inhibits GluN2B receptor function []. - In vivo studies have demonstrated its ability to increase GluN2B receptor occupancy, inhibit -5-methyl-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5,10-imine binding, and reduce immobility in the forced swim test in mice [].- It also shows antidepressant-like effects in other behavioral tests, such as the novelty suppressed feeding latency test and hippocampal long-term potentiation [].
CAS No.: 10248-74-5
CAS No.: 142-10-9
CAS No.: 472-51-5
CAS No.:
CAS No.: 68750-24-3
CAS No.: 51749-36-1